4-Iodo-1,1,1,2,2-pentafluorooctane

Radical Addition Fluoropolymer Intermediates Perfluoroolefin Synthesis

4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3), with molecular formula C8H12F5I and molecular weight 330.08 g/mol, is a semi-fluorinated alkyl iodide intermediate characterized by a pentafluoroethyl head group and a reactive iodine atom positioned at the C4 carbon of an octyl chain. This structural arrangement places it within the broader class of fluoroalkyl iodides, reagents renowned for their ability to introduce both hydrophobic and lipophobic character into target molecules via radical addition or nucleophilic substitution pathways.

Molecular Formula C8H12F5I
Molecular Weight 330.08 g/mol
CAS No. 117539-28-3
Cat. No. B3030968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,1,1,2,2-pentafluorooctane
CAS117539-28-3
Molecular FormulaC8H12F5I
Molecular Weight330.08 g/mol
Structural Identifiers
SMILESCCCCC(CC(C(F)(F)F)(F)F)I
InChIInChI=1S/C8H12F5I/c1-2-3-4-6(14)5-7(9,10)8(11,12)13/h6H,2-5H2,1H3
InChIKeyTWRDGEVFVONRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3): A C8 Fluoroalkyl Iodide Intermediate for Tailored Synthesis


4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3), with molecular formula C8H12F5I and molecular weight 330.08 g/mol, is a semi-fluorinated alkyl iodide intermediate characterized by a pentafluoroethyl head group and a reactive iodine atom positioned at the C4 carbon of an octyl chain . This structural arrangement places it within the broader class of fluoroalkyl iodides, reagents renowned for their ability to introduce both hydrophobic and lipophobic character into target molecules via radical addition or nucleophilic substitution pathways [1]. The compound is commercially available from multiple specialty chemical suppliers with purity specifications typically ranging from 95% to 98%, and calculated physicochemical properties include a density of 1.593 g/cm³ (20 °C), a boiling point of 198.3 °C (760 Torr), and low aqueous solubility of 1.4e-3 g/L (25 °C) .

4-Iodo-1,1,1,2,2-pentafluorooctane: Why Chain Length and Fluorination Pattern Determine Synthetic Utility


Fluoroalkyl iodides cannot be treated as interchangeable commodities due to the profound influence of perfluoroalkyl chain length (CnF2n+1) and fluorination pattern on their reactivity profiles, physical properties, and ultimate application performance. Comparative studies reveal that increasing the perfluoroalkyl chain length from C4 to C8 yields a nearly three-fold increase in synthetic efficiency for terminal perfluoroolefin production—from 26% to 74% yield under otherwise identical thermal reaction conditions [1]. Furthermore, the specific semi-fluorinated architecture of 4-Iodo-1,1,1,2,2-pentafluorooctane, featuring a discrete pentafluoroethyl cap rather than a fully perfluorinated chain, introduces distinct solubility and partitioning behavior that differentiates it from both fully perfluorinated C8 analogs and from shorter-chain or unfluorinated alternatives. The pronounced oxidative character of the perfluoroalkyl moiety, as quantified by half-wave potential (E1/2) measurements versus unfluorinated alkyl iodides, further underscores that substitution with non-fluorinated or differently fluorinated analogs will alter reaction thermodynamics and product outcomes [2].

4-Iodo-1,1,1,2,2-pentafluorooctane: Head-to-Head Comparative Evidence for Scientific Selection


C8 Perfluoroalkyl Chain Delivers 2.8× Higher Yield than C4 Analog in Thermal Terminal Perfluoroolefin Synthesis

In the thermal reaction of perfluoroallyl chloride with perfluoroalkyl iodides (RFI) to produce terminal perfluoroolefins (CF2=CF-CF2-RF), the C8F17I chain yields a 74% preparative yield, representing a 2.8-fold increase over the C4F9I chain (26% yield) and a 1.8-fold increase over the C6F13I chain (41% yield) [1]. While this study employed fully perfluorinated C8F17I rather than the semi-fluorinated 4-Iodo-1,1,1,2,2-pentafluorooctane, the chain-length dependency on radical addition efficiency is a class-level inference applicable to the target compound's C8 backbone length relative to shorter-chain analogs.

Radical Addition Fluoropolymer Intermediates Perfluoroolefin Synthesis

Perfluoroalkyl Iodides Exhibit Pronounced Oxidative Character Relative to Unfluorinated Analogs Based on E1/2 Potential

Half-wave potential (E1/2) measurements demonstrate that perfluoroalkyl halides possess significantly enhanced oxidative properties compared to their unfluorinated alkyl counterparts [1]. Tertiary perfluoroalkyl iodides in particular exhibit higher oxidation potentials than molecular iodine itself, enabling one-electron transfer pathways that are not accessible with non-fluorinated alkyl iodides. This class-level distinction in redox behavior directly impacts the range of nucleophiles and reaction manifolds that can be employed with the target compound versus unfluorinated C8 alkyl iodides.

Electron Transfer Oxidative Addition Redox Chemistry

Calculated Density (1.593 g/cm³) and Boiling Point (198.3 °C) Enable ACD/Labs-Based Physical Property Benchmarking

Computationally derived physical properties for 4-Iodo-1,1,1,2,2-pentafluorooctane using ACD/Labs software V11.02 include a density of 1.593 ± 0.06 g/cm³ (20 °C, 760 Torr), a boiling point of 198.3 ± 8.0 °C (760 Torr), and a flash point of 82.1 ± 5.6 °C . Calculated aqueous solubility is 1.4e-3 g/L at 25 °C, indicating extremely low water miscibility. These values provide quantitative benchmarks for downstream process engineering, including distillation parameters, phase separation behavior, and safety envelope calculations. In comparison, unfluorinated 1-iodooctane (C8H17I, CAS 629-27-6) has a reported boiling point of 225-226 °C and density of 1.33 g/cm³—differences of approximately 27 °C lower boiling point and 0.26 g/cm³ higher density for the pentafluorinated analog, attributable to the strong electron-withdrawing effect and higher molecular weight contribution of the fluorine atoms [1].

Process Engineering Physical Property Purification

Commercial Purity Specifications Range from 95% to 98% Across Supplier Sources

Commercially available 4-Iodo-1,1,1,2,2-pentafluorooctane is offered with specified minimum purity levels of 95% (AKSci) , 97% (Fluoropharm, Neofluoride) [1][2], and 98% (Leyan) . This purity tiering enables procurement selection based on end-use requirements, with the 98% grade providing the lowest impurity burden for applications sensitive to halogenated contaminants. No commercial specifications for structurally related but differently fluorinated C8 analogs (e.g., perfluoro-n-octyl iodide) were identified in the non-excluded vendor search, highlighting the specialized nature of this semi-fluorinated intermediate's supply chain.

Procurement Quality Specification Vendor Comparison

4-Iodo-1,1,1,2,2-pentafluorooctane: Evidence-Driven Application Scenarios for Scientific Procurement


Synthesis of Terminal Perfluoroolefins via Radical Addition to Perfluoroallyl Chloride

4-Iodo-1,1,1,2,2-pentafluorooctane is positioned as a viable C8-chain radical precursor for the thermal synthesis of terminal perfluoroolefins, leveraging the established class-level trend that longer perfluoroalkyl chains substantially increase preparative yields in reactions with perfluoroallyl chloride [1]. The 74% yield achieved with C8F17I in analogous systems, compared to 26% with C4F9I, supports the selection of a C8 backbone for maximizing throughput when scaling radical addition processes to perfluoroallyl chloride. The semi-fluorinated character of the target compound may further modulate olefin product properties relative to fully perfluorinated chain products.

Preparation of Fluorinated Surfactant Precursors via Addition to Olefins

Fluoro-hydrocarbons synthesized from C8 perfluoroalkyl iodides by addition to long-chain α-olefins (e.g., C16H33) have demonstrated measurable surface activity, including surface tension reduction at ambient temperature [1]. 4-Iodo-1,1,1,2,2-pentafluorooctane serves as a C8 chain-length precursor for constructing such semi-fluorinated surfactants, with the pentafluoroethyl head group providing a defined fluorinated domain distinct from fully perfluorinated C8 surfactants. This structural distinction may offer advantages in formulating non-aqueous systems where controlled fluorine content is desirable.

Oxidative Single-Electron Transfer Transformations Requiring Elevated E1/2

The enhanced oxidative character of perfluoroalkyl iodides, as quantified by half-wave potential measurements exceeding those of both unfluorinated alkyl iodides and molecular iodine, enables one-electron transfer pathways that are inaccessible to non-fluorinated C8 analogs [1]. 4-Iodo-1,1,1,2,2-pentafluorooctane is therefore appropriate for synthetic methodologies requiring oxidative addition to nucleophiles, generation of perfluoroalkyl radicals, or formation of charge-transfer complexes where redox potential is a critical selection criterion.

Distillation-Based Purification Requiring Defined Boiling Point and Density Parameters

The calculated boiling point of 198.3 ± 8.0 °C (760 Torr) and density of 1.593 ± 0.06 g/cm³ for 4-Iodo-1,1,1,2,2-pentafluorooctane provide quantitative process parameters for designing and optimizing distillation-based purification workflows [1]. The ~27 °C lower boiling point relative to unfluorinated 1-iodooctane (225-226 °C) permits lower-temperature distillation, potentially reducing thermal decomposition of the iodine-containing compound and enabling more energy-efficient separation from reaction mixtures. The higher density facilitates phase separation from aqueous and lower-density organic solvents during workup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-1,1,1,2,2-pentafluorooctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.